molecular formula C18H22BF B1587600 Dimesitylfluoroborane CAS No. 436-59-9

Dimesitylfluoroborane

Cat. No. B1587600
CAS RN: 436-59-9
M. Wt: 268.2 g/mol
InChI Key: WZWGERGANZMXOM-UHFFFAOYSA-N
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Description

Dimesitylfluoroborane, also known as Dimesitylboron Fluoride, is an organic compound with the molecular formula C18H22BF . It has a molecular weight of 268.18 . It is a colorless crystalline solid .


Molecular Structure Analysis

Dimesitylfluoroborane contains a total of 43 bonds, including 21 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .


Physical And Chemical Properties Analysis

Dimesitylfluoroborane is a solid at 20 degrees Celsius . It has a melting point of 73.0 to 79.0 °C and a boiling point of 129 °C at 0.5 mmHg . It is soluble in acetone and ether .

Scientific Research Applications

  • Fluorescent Probes in Biological Applications

    • Summary of Application : Fluorescent probes are indispensable tools for a broad range of biological applications. They are used to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
    • Methods of Application : The probes are designed and synthesized with varied electronic properties that show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity .
    • Results or Outcomes : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . It has demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
  • Fluorescence Spectroscopy in Various Fields

    • Summary of Application : Fluorescence spectroscopy is a rapid, sensitive method for characterizing molecular environments and events samples. It is used for a variety of environmental, industrial, medical diagnostics, DNA sequencing, forensics, genetic analysis and biotechnology applications .
    • Methods of Application : Sample molecules are excited with a photon source. Those molecules that relax by radiant emission can be subsequently detected by measuring the intensity of that emission .
    • Results or Outcomes : Fluorescence spectroscopy is a valuable analytical tool for both quantitative and qualitative analysis .
  • Fluorescent Protein Antibodies in Nanobodies Research

    • Summary of Application : Fluorescent proteins (FPs) have promoted widespread biological research applications. With the continuous development of FPs, antibodies targeting FPs have emerged .
    • Methods of Application : The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody. These small and stable nanobodies can be expressed and functional in living cells .
    • Results or Outcomes : This review provides an overview of various FPs, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
  • Artificial Intelligence in Science

    • Summary of Application : The rapid advances of artificial intelligence (AI) in recent years have led to numerous creative applications in science .
    • Methods of Application : AI is used to accelerate scientific productivity, which will support the ability of countries to grow, innovate and meet global challenges .
    • Results or Outcomes : The book examines various topics, including the current, emerging, and potential future uses of AI in science .
  • Fluorescence in Life Sciences for Basic Research and Diagnostics

    • Summary of Application : Fluorescence is used for either diagnostic or basic research in modern life sciences .
    • Methods of Application : The first section concentrates on microscopic applications for monitoring of living cells, while the second one focuses on analytical aspects .
    • Results or Outcomes : Detection and quantitation of nucleic acids or proteins for research or diagnostics .
  • Bioluminescence in Biotechnology
    • Summary of Application : Bioluminescence is a natural phenomenon by which living creatures produce light. It occurs when the oxidation of a small-molecule luciferin is catalysed by an enzyme luciferase to form an excited-state species that emits light .
    • Methods of Application : There are over 30 known bioluminescent systems but the luciferin–luciferase pairs of only 11 systems have been characterised to-date, whilst other novel systems are currently under investigation .
    • Results or Outcomes : The bioluminescence reaction is now routinely used for gene assays, the detection of protein–protein interactions, high-throughput screening (HTS) in drug discovery, hygiene control, analysis of pollution in ecosystems and in vivo imaging in small mammals .

Safety And Hazards

Dimesitylfluoroborane is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage (H314) and may be corrosive to metals (H290) .

properties

IUPAC Name

fluoro-bis(2,4,6-trimethylphenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BF/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWGERGANZMXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392743
Record name Dimesitylfluoroborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimesitylboron fluoride

CAS RN

436-59-9
Record name Dimesitylfluoroborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimesitylboron fluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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